

An In-depth Technical Guide to 1-Bromo-2-fluoro-4-propylbenzene

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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-4-propylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluoro-4-propylbenzene is a substituted aromatic hydrocarbon with the chemical formula $C_9H_{10}BrF$.^{[1][2]} Its structure, featuring a benzene ring functionalized with bromine, fluorine, and a propyl group, makes it a potential building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The interplay of its substituents offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the available chemical data, plausible synthetic routes, and potential applications of **1-Bromo-2-fluoro-4-propylbenzene**, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for **1-Bromo-2-fluoro-4-propylbenzene** is limited in publicly available literature. The following table summarizes its known properties and includes data for structurally related compounds for comparative purposes.

Property	Value for 1-Bromo-2-fluoro-4-propylbenzene	Value for 1-Bromo-4-propylbenzene (Analogue)	Value for 1-Bromo-2-fluorobenzene (Analogue)
IUPAC Name	1-Bromo-2-fluoro-4-propylbenzene[2]	1-Bromo-4-propylbenzene	1-Bromo-2-fluorobenzene
CAS Number	167858-56-2[1][2]	588-93-2	1072-85-1
Molecular Formula	C ₉ H ₁₀ BrF[1][2]	C ₉ H ₁₁ Br	C ₆ H ₄ BrF
Molecular Weight	217.08 g/mol [1][2]	199.09 g/mol	175.00 g/mol
Boiling Point	Data not available	225 °C (lit.)[3]	156-157 °C / 760 mmHg[4]
Melting Point	Data not available	-41.4°C[3]	Data not available
Density	Data not available	1.286 g/mL at 25 °C (lit.)[3]	Data not available
Appearance	Data not available	Clear colorless to slightly yellow liquid[3]	Colorless oil[4]

Spectroscopic Data

While a comprehensive set of spectra for **1-Bromo-2-fluoro-4-propylbenzene** is not readily available, PubChem indicates the existence of an IR spectrum.[2] For reference, the characteristic spectral features of its constituent parts are discussed below:

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the three protons on the benzene ring. The propyl group would exhibit an upfield triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the benzene ring.
- ¹³C NMR:** The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule.

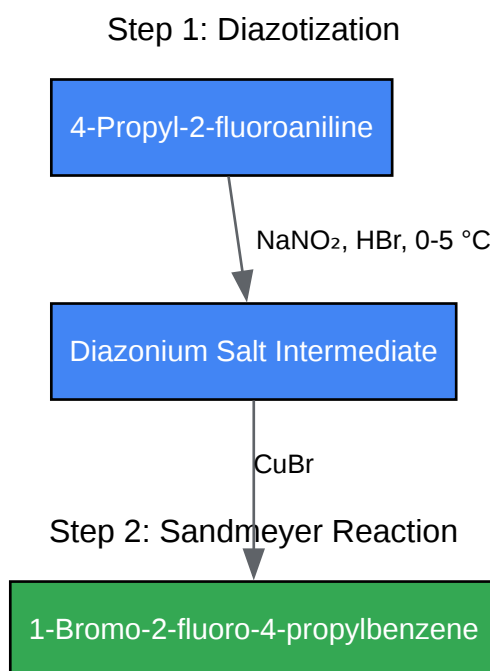
- IR Spectroscopy: The infrared spectrum would likely show characteristic C-H stretching vibrations for both the aromatic ring and the alkyl chain, C=C stretching for the aromatic ring, and C-Br and C-F stretching vibrations.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Bromo-2-fluoro-4-propylbenzene** is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions and protocols for analogous compounds.^{[4][5]} A potential two-step synthesis starting from 4-propyl-2-fluoroaniline is outlined below.

Proposed Synthesis Workflow

Proposed Synthesis of 1-Bromo-2-fluoro-4-propylbenzene



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Caption: Proposed two-step synthesis of **1-Bromo-2-fluoro-4-propylbenzene**.

Experimental Protocol: A General Approach

The following is a generalized experimental protocol based on the Sandmeyer reaction, a common method for synthesizing aryl halides from aryl amines.

Step 1: Diazotization of 4-Propyl-2-fluoroaniline

- Dissolve 4-propyl-2-fluoroaniline in an aqueous solution of hydrobromic acid (HBr).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

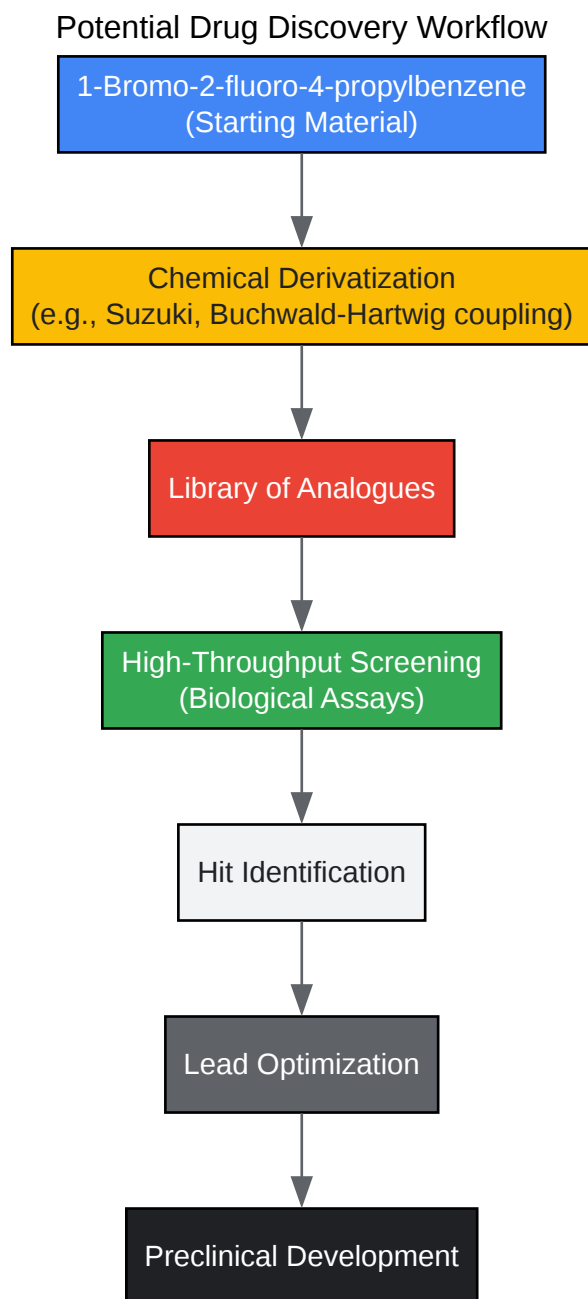
Step 2: Sandmeyer Reaction with Copper(I) Bromide

- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the reaction goes to completion.
- Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO_4).
- Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain **1-Bromo-2-fluoro-4-propylbenzene**.

Applications in Drug Discovery

While there is no specific information on the biological activity or direct use of **1-Bromo-2-fluoro-4-propylbenzene** in drug development, its structural motifs are present in various biologically active molecules. Halogenated aromatic compounds are pivotal in medicinal chemistry as they can influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions.

The following diagram illustrates a logical workflow for how **1-Bromo-2-fluoro-4-propylbenzene** could be utilized as a starting material in a drug discovery program.



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Caption: A logical workflow for the use of **1-Bromo-2-fluoro-4-propylbenzene** in drug discovery.

Conclusion

1-Bromo-2-fluoro-4-propylbenzene is a chemical compound with potential utility in synthetic and medicinal chemistry. While specific experimental data for this molecule is scarce, its structural features suggest it could serve as a valuable intermediate for creating more complex molecules. Further research is needed to fully characterize its physical and chemical properties, optimize its synthesis, and explore its potential biological activities. The information provided in this guide, including the proposed synthetic route and potential drug discovery workflow, serves as a foundation for researchers interested in exploring the applications of this and related compounds.

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References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Bromo-2-fluoro-4-propylbenzene | C₉H₁₀BrF | CID 4286314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-propylbenzene | 588-93-2 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
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